An In-depth Technical Guide to (1-Aminocyclopropyl)methanol hydrochloride
An In-depth Technical Guide to (1-Aminocyclopropyl)methanol hydrochloride
Prepared for: Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the chemical properties, synthesis, analysis, and potential biological activities of (1-Aminocyclopropyl)methanol hydrochloride. It is intended to serve as a technical resource for professionals engaged in chemical research and pharmaceutical development.
Core Chemical and Physical Properties
(1-Aminocyclopropyl)methanol hydrochloride is a synthetic organic compound featuring a strained cyclopropyl ring, a primary amine, and a hydroxymethyl group. The hydrochloride salt form enhances its stability and aqueous solubility, making it a versatile building block in medicinal chemistry. Its structural features are of particular interest for the development of agents targeting the central nervous system (CNS).
Table 1: Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 115652-52-3 | [1][2] |
| Molecular Formula | C₄H₁₀ClNO | [1][3] |
| Molecular Weight | 123.58 g/mol | [1][3] |
| IUPAC Name | (1-aminocyclopropyl)methanol;hydrochloride | [1] |
| Melting Point | 119 °C (decomposes) | [2] |
| Boiling Point | 188.2 °C at 760 mmHg | [2] |
| Flash Point | 67.6 °C | [2] |
| Polar Surface Area (PSA) | 46.3 Ų | [1] |
| LogP | 0.97230 | [2] |
Synthesis and Purification Protocols
The synthesis of (1-Aminocyclopropyl)methanol hydrochloride typically involves the deprotection of an amine-protected precursor, most commonly a tert-butoxycarbonyl (Boc) protected intermediate.
Experimental Protocol: Synthesis via Boc Deprotection
This protocol describes the removal of the Boc protecting group from tert-butyl (1-(hydroxymethyl)cyclopropyl)carbamate using hydrochloric acid.
Materials:
-
tert-butyl (1-(hydroxymethyl)cyclopropyl)carbamate (1 equivalent)
-
Hydrochloric acid (solution in 1,4-dioxane or dichloromethane) (excess)
-
1,4-Dioxane or Dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Dissolve tert-butyl (1-(hydroxymethyl)cyclopropyl)carbamate in the chosen solvent (1,4-dioxane or DCM) in a round-bottom flask under an inert atmosphere.
-
To the stirred solution, add an excess of hydrochloric acid solution.
-
Allow the reaction to stir at ambient temperature for 0.25 to 3 hours.[2]
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.
-
Upon completion, remove the solvent and excess acid under reduced pressure (rotary evaporation).
-
The resulting solid is triturated with a non-polar solvent (e.g., diethyl ether) to precipitate the hydrochloride salt.
-
Filter the solid product, wash with the non-polar solvent, and dry under vacuum to yield (1-Aminocyclopropyl)methanol hydrochloride.
Figure 1: General workflow for the synthesis of (1-Aminocyclopropyl)methanol hydrochloride.
Analytical Methodologies
High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of (1-Aminocyclopropyl)methanol hydrochloride and related compounds.
Experimental Protocol: Representative Purity Assessment by RP-HPLC
This method is adapted from established protocols for similar small, polar amine hydrochlorides and serves as a starting point for method development.[4][5]
Instrumentation & Reagents:
-
HPLC system with UV detector
-
C18 reverse-phase column (e.g., 150 mm x 3.0 mm, 3 µm particle size)
-
Mobile Phase A: HPLC-grade water with 0.1% formic acid or 50mM sodium perchlorate, pH adjusted to 2.0.[4]
-
Mobile Phase B: HPLC-grade methanol or acetonitrile.[5]
-
Diluent: Water:Methanol (70:30 v/v)[5]
Chromatographic Conditions:
-
Mobile Phase: Isocratic elution with Water:Methanol (70:30 v/v) or a gradient elution if co-eluting impurities are present.[5]
-
Flow Rate: 0.5 - 1.0 mL/min
-
Column Temperature: 10-30 °C[4]
-
Detection Wavelength: 200-210 nm (due to lack of a strong chromophore)
-
Injection Volume: 5-20 µL
Procedure:
-
Standard Preparation: Accurately weigh and dissolve a reference standard of (1-Aminocyclopropyl)methanol hydrochloride in the diluent to a known concentration (e.g., 1 mg/mL).
-
Sample Preparation: Prepare the sample to be analyzed at a similar concentration in the diluent.
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Quantification: Determine the purity of the sample by comparing the peak area of the main component to the total area of all observed peaks (Area Percent method).
Figure 2: Standard workflow for purity analysis by HPLC.
Predicted Biological Activity and Potential Mechanisms
While direct experimental data on the biological activity of (1-Aminocyclopropyl)methanol hydrochloride is limited, its structure is highly relevant to drug discovery. It is considered a valuable scaffold, particularly for CNS-targeting agents. Structure-activity relationship studies suggest potential therapeutic applications.
The compound's small size, low molecular weight, and favorable polar surface area suggest it may effectively cross the blood-brain barrier. Its cyclopropyl and aminomethyl motifs are found in various neurologically active compounds. The primary amine can interact with biological targets or serve as a handle for further chemical modification.
Hypothesized biological activities include:
-
Antidepressant Effects: Potential interaction with neurotransmitter systems, such as serotonin and norepinephrine transporters.
-
Analgesic Properties: Structural similarities to other cyclopropyl-containing compounds known for pain relief.
-
Neuroprotective Effects: The ability to access the CNS makes it a candidate for developing agents that protect neurons from damage.
Figure 3: A logical diagram of the predicted biological action for the compound.
Safety and Handling
Proper handling is essential when working with (1-Aminocyclopropyl)methanol hydrochloride. The following information is based on aggregated GHS data.
Table 2: GHS Hazard Information
| Hazard Class | Code | Statement | Reference |
| Serious Eye Damage/Eye Irritation | H319 | Causes serious eye irritation | [1] |
Precautionary Statements: [1]
-
P264+P265: Wash hands and face thoroughly after handling.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P337+P317: If eye irritation persists: Get medical help.
Handling and Storage:
-
Handling: Use in a well-ventilated area, preferably within a chemical fume hood. Avoid generating dust. Avoid contact with skin, eyes, and clothing.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.
References
- 1. (1-Aminocyclopropyl)methanol hydrochloride | C4H10ClNO | CID 14146222 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Chinese factory supply (1-Aminocyclopropyl)methanol hydrochloride 115652-52-3 in stock with high standard [whsysbio.net]
- 3. (1-aminocyclopropyl)methanol hydrochloride - CAS:115652-52-3 - Abovchem [abovchem.com]
- 4. ijcpa.in [ijcpa.in]
- 5. ijprajournal.com [ijprajournal.com]

